![molecular formula C25H25N3O7 B2471378 (4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone oxalate CAS No. 1351652-06-6](/img/structure/B2471378.png)

(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone oxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

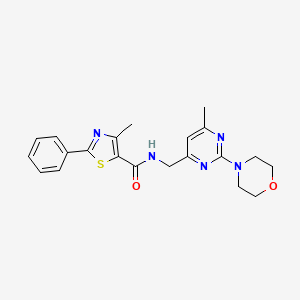

While the exact synthesis of this compound is not detailed in the literature, similar compounds have been synthesized through various methods. For instance, benzimidazole derivatives have been synthesized by reacting 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO to yield 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde .Molecular Structure Analysis

The molecular structure of this compound can be inferred from its IUPAC name. It contains a benzimidazole ring attached to a piperidine ring via a methylene bridge. This moiety is further attached to a benzofuran ring via a methanone bridge. The benzofuran ring is substituted with a methoxy group .Scientific Research Applications

Antiproliferative Activity

- A study focusing on the structural exploration and Hirshfeld surface analysis of a similar compound demonstrates its antiproliferative activity. The compound was characterized using techniques like IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies, revealing insights into its potential use in medical applications, particularly in inhibiting cell proliferation (Prasad et al., 2018).

Antimicrobial and Antioxidant Activities

- Another study synthesizes and evaluates a series of derivatives for their antioxidant and antimicrobial activities. This research contributes to understanding how structural variations can influence the bioactivity of such compounds (Bassyouni et al., 2012).

Antiviral Properties

- A paper on novel antiviral benzofuran-transition metal complexes highlights the potential of similar compounds in inhibiting HIV and HCV NS3-4A protease, suggesting their significance in antiviral therapy (Galal et al., 2010).

Antimycotic Activity

- Research into the synthesis and antimycotic activity of related compounds indicates their potential in treating fungal infections. This adds another dimension to the therapeutic applications of these compounds (Raga et al., 1992).

Tubulin Polymerization Inhibition

- A study on new conjugates as tubulin polymerization inhibitors underscores the potential of these compounds in cancer therapy, particularly in targeting cell division mechanisms (Mullagiri et al., 2018).

Mechanism of Action

Target of Action

It is known that benzimidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various biological targets, including enzymes, receptors, and proteins, contributing to their diverse pharmacological effects .

Mode of Action

Benzimidazole derivatives are known to interact with their targets in various ways, leading to different biological effects . For instance, some benzimidazole derivatives can inhibit certain enzymes, block receptor sites, or interfere with essential biological processes .

Biochemical Pathways

Benzimidazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities . These can include pathways related to inflammation, cancer, bacterial and viral infections, and more .

Pharmacokinetics

Benzimidazole derivatives are generally known for their good absorption and distribution profiles, which contribute to their bioavailability .

Result of Action

Benzimidazole derivatives are known to exert various biological effects at the molecular and cellular levels, such as anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action and stability of benzimidazole derivatives .

properties

IUPAC Name |

[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O3.C2H2O4/c1-28-20-8-4-5-17-13-21(29-22(17)20)23(27)25-11-9-16(10-12-25)14-26-15-24-18-6-2-3-7-19(18)26;3-1(4)2(5)6/h2-8,13,15-16H,9-12,14H2,1H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPWWYNQCVODPAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(CC3)CN4C=NC5=CC=CC=C54.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide](/img/structure/B2471295.png)

![4-{[3-(2-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]methyl}benzonitrile](/img/structure/B2471300.png)

![N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N,1-dimethylimidazole-4-sulfonamide](/img/structure/B2471303.png)

![(3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2471308.png)

![2-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-thiophenecarboxylate](/img/structure/B2471309.png)

![6-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2471314.png)

![[4-(Trifluoromethyl)-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride](/img/structure/B2471315.png)

![2,4(1H,3H)-Quinazolinedione, 3-[2-(dimethylamino)ethyl]-](/img/structure/B2471318.png)